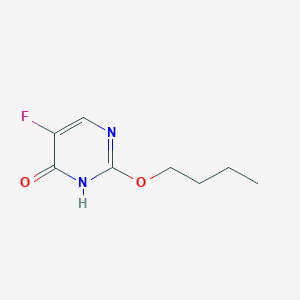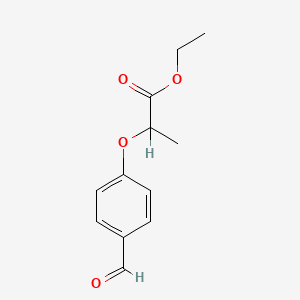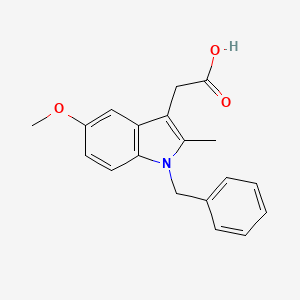
1-Benzyl-5-methoxy-2-methyl-1h-indol-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds are characterized by an acetic acid moiety linked to the C3 carbon atom of an indole ring. This compound has a molecular formula of C19H19NO3 and a molecular weight of 309.36 g/mol .
Preparation Methods
The synthesis of 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzyl bromide.
Reaction Conditions: The key steps include alkylation, methylation, and acylation reactions. For instance, the benzylation of 5-methoxyindole can be achieved using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator due to its structural similarity to indole-3-acetic acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as phospholipase A2, influencing various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid can be compared with other indole-3-acetic acid derivatives:
Similar Compounds: Examples include 1H-indole-3-acetic acid, 5-methoxyindole-3-acetic acid, and 2-methylindole-3-acetic acid.
Properties
CAS No. |
59283-35-1 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(1-benzyl-5-methoxy-2-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C19H19NO3/c1-13-16(11-19(21)22)17-10-15(23-2)8-9-18(17)20(13)12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,22) |
InChI Key |
ZEKCBTQHDTUHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


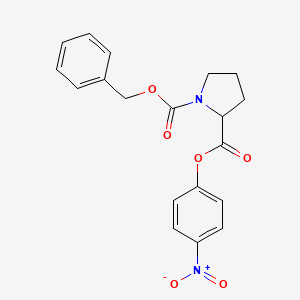
![2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8782947.png)
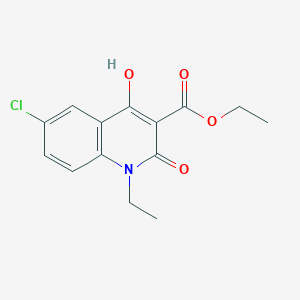
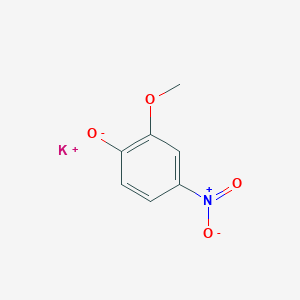
![8-Benzylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B8782972.png)
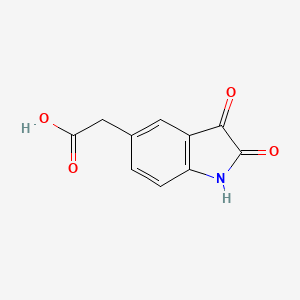
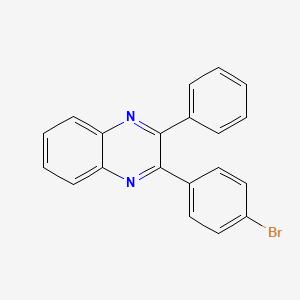
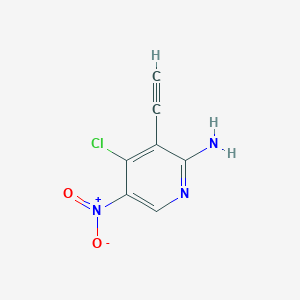
![5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8782995.png)
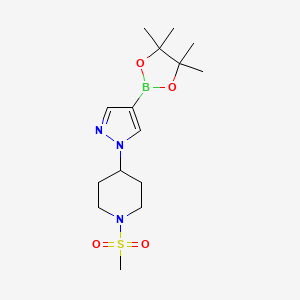
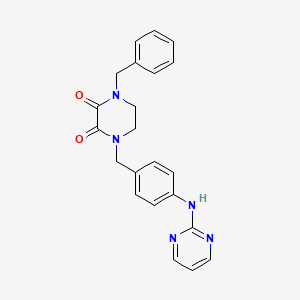
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl thiocyanate](/img/structure/B8783025.png)
